Ethyl 2-ethylpentanoate
Overview
Description
Ethyl 2-ethylpentanoate is an organic compound with the molecular formula C9H18O2. It is an ester formed from the reaction between 2-ethylpentanoic acid and ethanol. This compound is known for its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-ethylpentanoate can be synthesized through the esterification of 2-ethylpentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
2-ethylpentanoic acid+ethanolH2SO4Ethyl 2-ethylpentanoate+water
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method enhances efficiency and yield by maintaining optimal reaction conditions and minimizing the formation of by-products .
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-ethylpentanoic acid and ethanol. Acidic hydrolysis involves heating the ester with a dilute acid, while basic hydrolysis (saponification) involves heating with a strong base like sodium hydroxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of 2-ethylpentanol.
Substitution: The ester can participate in nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide, heat.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Substitution: Various nucleophiles such as amines or thiols, appropriate solvents, and mild heating.
Major Products:
Hydrolysis: 2-ethylpentanoic acid and ethanol.
Reduction: 2-ethylpentanol.
Substitution: Depending on the nucleophile, products can include amides, thioesters, etc.
Scientific Research Applications
Ethyl 2-ethylpentanoate finds applications in various fields:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in biochemical pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic properties and as a flavoring agent in pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 2-ethylpentanoate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biochemical contexts, it may participate in esterification and hydrolysis reactions, influencing metabolic pathways. The molecular targets and pathways involved include esterases and other enzymes that catalyze the breakdown and formation of ester bonds .
Comparison with Similar Compounds
Ethyl pentanoate: Similar structure but lacks the ethyl group on the pentanoic acid chain.
Methyl 2-ethylpentanoate: Similar ester but with a methyl group instead of an ethyl group.
Isopropyl 2-ethylpentanoate: Similar ester but with an isopropyl group instead of an ethyl group.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct physical and chemical properties. Its pleasant aroma and reactivity make it particularly valuable in the flavor and fragrance industry compared to its analogs .
Properties
IUPAC Name |
ethyl 2-ethylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-7-8(5-2)9(10)11-6-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTUXMIVGUYEQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20509484 | |
Record name | Ethyl 2-ethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43164-26-7 | |
Record name | Ethyl 2-ethylpentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20509484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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